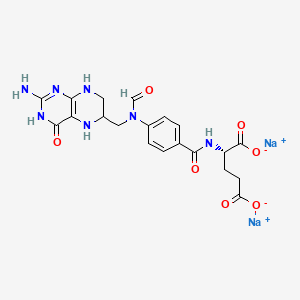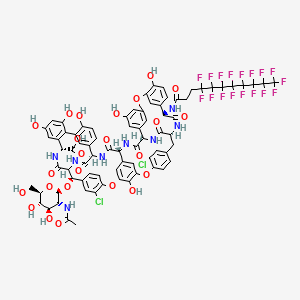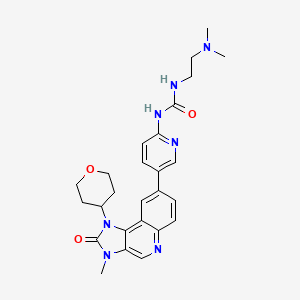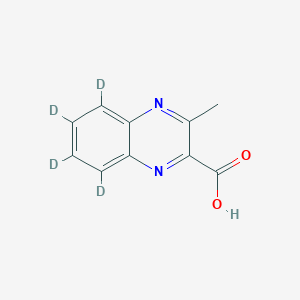
3-Methylquinoxaline-2-carboxylic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-quinoxalinecarboxylic acid-d4 is a deuterated derivative of 3-Methyl-2-quinoxalinecarboxylic acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d4) makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinecarboxylic acid-d4 typically involves the deuteration of 3-Methyl-2-quinoxalinecarboxylic acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 3-Methyl-2-quinoxalinecarboxylic acid-d4 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced technologies to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals.
化学反応の分析
Types of Reactions
3-Methyl-2-quinoxalinecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted quinoxalinecarboxylic acids.
科学的研究の応用
3-Methyl-2-quinoxalinecarboxylic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its potential effects on cellular processes and as a tool in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug development.
Industry: Utilized in the production of specialized chemicals and as a research tool in various industrial applications.
作用機序
The mechanism of action of 3-Methyl-2-quinoxalinecarboxylic acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its behavior in biological systems, potentially altering its metabolic stability and interactions with enzymes. The exact pathways and targets depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
3-Methyl-2-quinoxalinecarboxylic acid: The non-deuterated form of the compound.
2-Quinoxalinecarboxylic acid: A related compound with a different substitution pattern.
Quinoxaline: The parent compound without the carboxylic acid group.
Uniqueness
3-Methyl-2-quinoxalinecarboxylic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This labeling allows for more precise measurements and analysis, making it a valuable tool in scientific research.
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D |
InChIキー |
BJPNADFNSANIPF-QFFDRWTDSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)O)C)[2H])[2H] |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



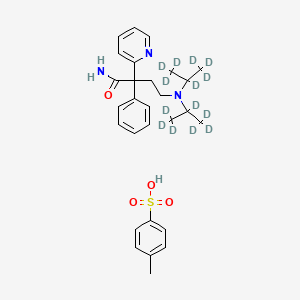

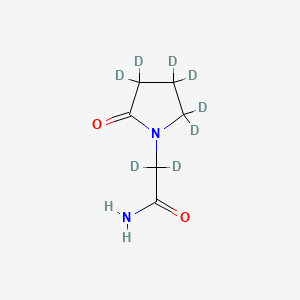


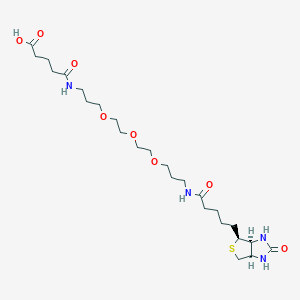
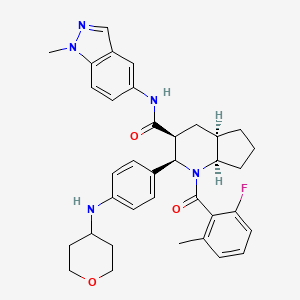
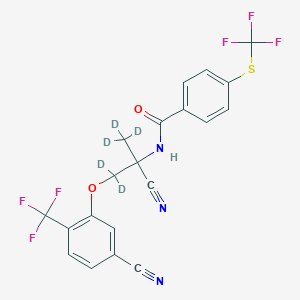
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
